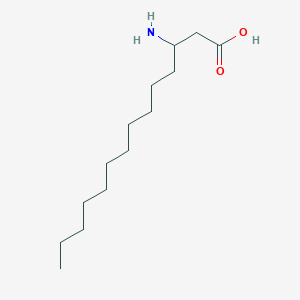

3-Aminotetradecanoic acid

Description

Context within Beta-Amino Acid Research and Peptide Chemistry

β-Amino acids are structural isomers of the more common α-amino acids, with the amino group attached to the third carbon (the β-carbon) from the carboxyl group. This seemingly minor structural alteration has profound implications for the molecules they form. In peptide chemistry, the incorporation of β-amino acids like 3-aminotetradecanoic acid can induce unique and stable secondary structures, such as helices and turns, which are often resistant to enzymatic degradation.

Research in this area focuses on several key aspects:

Stereoselective Synthesis: The biological activity of molecules containing this compound is often dependent on its specific stereochemistry. Consequently, significant research effort has been directed towards developing novel methods for its stereoselective synthesis, particularly for the (R)-enantiomer. researchgate.netresearchgate.net Synthetic approaches often start from readily available materials like dodecanoyl chloride or involve the conversion of propargylic alcohols. researchgate.netresearchgate.net

Peptide Analogs: The incorporation of this lipophilic β-amino acid into synthetic peptides is a strategy used to create analogs with enhanced properties. ucl.ac.uk The long alkyl chain can influence membrane interactions, potentially improving the bioavailability or target specificity of peptide-based drugs. ucl.ac.ukucl.ac.uk

Conformational Control: As a β-amino acid, it serves as a valuable tool for constructing peptidomimetics with predictable and stable conformations. This is crucial in drug design, where a specific three-dimensional structure is often required for biological activity.

Role as a Key Constituent of Biologically Active Natural Products (e.g., Iturins, Epichlicin, Mixirins)

The academic and pharmaceutical interest in this compound is largely driven by its presence in several families of natural cyclic lipopeptides with potent biological activities. researchgate.net In these molecules, the fatty acid chain of this compound is crucial for their mechanism of action, often by facilitating interaction with and disruption of microbial cell membranes. ucl.ac.ukmdpi.com

Iturins The iturins are a well-studied family of cyclic lipopeptides produced by various strains of Bacillus subtilis and related bacteria. nih.govnih.gov They are composed of a heptapeptide (B1575542) ring linked to a β-amino fatty acid, which is frequently this compound. nih.govnih.gov The iturin family exhibits strong antifungal activity against a wide range of plant pathogens. nih.govnih.gov Research has shown that the length and branching of the β-amino fatty acid chain are critical determinants of the antifungal potency of iturin A. nih.govnih.gov For instance, removing the fatty acid chain from iturin A results in a total loss of its antitumor activity. nih.gov

Iturin Family Lipopeptides

| Natural Product Family | Producing Organism | Role of this compound | Noted Biological Activity |

|---|

| Iturins (e.g., Iturin A) | Bacillus subtilis | Forms the lipophilic tail essential for biological function. nih.govnih.gov | Potent antifungal activity against plant pathogens; cytotoxic to some cancer cells. nih.govnih.govmedchemexpress.com |

Epichlicin Epichlicin is a novel cyclic octapeptide isolated from Epichloe typhina, an endophytic fungus found in the timothy plant. researchgate.netnih.govrsc.org Structural analysis has confirmed that this compound is one of its constituent amino acids. researchgate.netoup.com Epichlicin demonstrates significant biological activity, particularly as a potent inhibitor of spore germination in Cladosporium phlei, a pathogenic fungus affecting its host plant. researchgate.netnih.govmdpi.com

Epichlicin Details

| Natural Product | Producing Organism | Role of this compound | Noted Biological Activity |

|---|

| Epichlicin | Epichloe typhina (Endophytic Fungus) | A key structural component of the cyclic peptide. researchgate.netoup.com | Inhibits spore germination of the pathogenic fungus Cladosporium phlei at nanomolar concentrations. researchgate.netmdpi.comebi.ac.uk |

Mixirins The mixirins (A, B, and C) are a group of cyclic lipopeptides belonging to the iturin class, isolated from a marine bacterium, Bacillus sp. researchgate.netnih.gov Mixirin A contains a this compound residue as its lipid component. ucl.ac.uk These compounds have attracted research interest due to their demonstrated cytotoxic activity against human colon tumor cells (HCT-116). nih.govresearchgate.net The synthesis of mixirins and their analogs is an active area of research to fully explore their therapeutic potential. researchgate.netucl.ac.uk

Mixirin Family Lipopeptides

| Natural Product Family | Producing Organism | Role of this compound | Noted Biological Activity |

|---|

| Mixirins (e.g., Mixirin A) | Marine Bacillus sp. | Serves as the β-amino fatty acid component in Mixirin A. ucl.ac.uk | Cytotoxic activity against human colon tumor cells (HCT-116). nih.govresearchgate.net |

Structure

3D Structure

Properties

CAS No. |

143085-79-4 |

|---|---|

Molecular Formula |

C14H29NO2 |

Molecular Weight |

243.39 g/mol |

IUPAC Name |

3-aminotetradecanoic acid |

InChI |

InChI=1S/C14H29NO2/c1-2-3-4-5-6-7-8-9-10-11-13(15)12-14(16)17/h13H,2-12,15H2,1H3,(H,16,17) |

InChI Key |

MZHRIDJLZTWHJA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCC(CC(=O)O)N |

Origin of Product |

United States |

Biochemical and Biological Roles in Complex Molecular Architectures

Structural Integration into Lipopeptides and Cyclic Peptides

3-Aminotetradecanoic acid, a β-amino acid, serves as a crucial structural component in various complex biomolecules, particularly in lipopeptides and cyclic peptides synthesized by microorganisms. Its incorporation is a key feature that contributes to the unique architecture and biological activities of these compounds.

Role in Iturin Family Lipopeptides (e.g., Iturin A)

The iturin family of lipopeptides, produced by various Bacillus species, are potent antifungal agents. A defining characteristic of this family is a cyclic heptapeptide (B1575542) linked to a β-amino fatty acid. mdpi.com This lipid tail is essential for their biological activity. Iturin A, a prominent member of this family, is composed of a cyclic peptide of seven α-amino acids and a β-amino fatty acid chain that typically ranges from 14 to 17 carbon atoms. mdpi.comresearchgate.net Specifically, iturin A has been found to contain a mixture of β-amino fatty acids, including 3-amino-12-methyltridecanoic acid and 3-amino-12-methyltetradecanoic acid. The presence of this lipid moiety, of which this compound is a representative, is integral to the molecule's amphiphilic nature, allowing it to interact with and disrupt the cell membranes of fungi. medchemexpress.com

The general structure of iturins consists of a cyclic peptide of seven amino acid residues and one lipophilic β-amino acid. researchgate.net Iturin A-2, for instance, is a cyclic lipopeptide that contains (3R)-3-aminotetradecanoic acid. frontiersin.org The lipophilic β-amino acid component is crucial for the antifungal properties of the iturin family. mdpi.com

| Lipopeptide Family | Example Compound | Key Structural Feature | β-Amino Fatty Acid Component |

|---|---|---|---|

| Iturin | Iturin A | Cyclic heptapeptide linked to a lipid tail | C14 to C17 β-amino fatty acids, including variants of this compound |

Incorporation into Novel Cyclic Peptides (e.g., Epichlicin, Mixirins)

Beyond the well-studied iturins, this compound is also a constituent of other novel cyclic peptides. One such example is epichlicin, a cyclic peptide isolated from the endophytic fungus Epichloe typhina. The structure of epichlicin was determined through NMR studies and mass spectrometry, which identified this compound as one of its constituent amino acids. researchgate.netfrontiersin.org Epichlicin has demonstrated inhibitory activity against the spore germination of Cladosporium phlei, a pathogenic fungus. researchgate.netfrontiersin.org

The mixirins, another class of cyclic lipopeptides isolated from a marine Bacillus species, also belong to the iturin family. researchgate.net These compounds have shown cytotoxic activity against human colon tumor cells. researchgate.net The synthesis of (R)-3-aminotetradecanoic acid, also referred to as iturinic acid, is a key aspect of the total synthesis of mixirins. researchgate.netnih.gov

| Cyclic Peptide | Source Organism | Constituting Amino Acids Include | Reported Biological Activity |

|---|---|---|---|

| Epichlicin | Epichloe typhina (endophytic fungus) | This compound | Inhibition of fungal spore germination |

| Mixirins | Marine Bacillus sp. | Belongs to the iturin family, incorporating a β-amino fatty acid | Cytotoxic activity against human colon tumor cells |

Contribution to Molecular Conformation and Stability of Biologically Active Peptides

The incorporation of β-amino acids, such as this compound, into peptide chains has a significant impact on their three-dimensional structure and stability. Unlike their α-amino acid counterparts, β-amino acids introduce an additional carbon atom into the peptide backbone, which increases conformational flexibility. walshmedicalmedia.com This added flexibility allows β-peptides to form stable, well-defined secondary structures, including various types of helices (8-helix, 10-helix, 12-helix, and 14-helix) and sheets. walshmedicalmedia.commdpi.com

General Enzymatic Interactions and Broader Metabolic Pathways of Amino Acids

Context within Non-Ribosomal Peptide Biosynthesis

The biosynthesis of complex peptides like the iturins, which contain non-proteinogenic amino acids such as this compound, does not occur through the standard ribosomal machinery. Instead, they are assembled by large, multienzyme complexes called non-ribosomal peptide synthetases (NRPSs). These NRPSs function as an assembly line, where different modules are responsible for the activation and incorporation of specific amino acids into the growing peptide chain.

The biosynthesis of iturin A, for example, involves a hybrid complex of polyketide synthases (PKS) and NRPSs. The fatty acid portion, a β-amino fatty acid, is synthesized and loaded onto the NRPS machinery. google.com The NRPS then proceeds to add the seven α-amino acids in a specific sequence before the final cyclization and release of the mature lipopeptide. google.com The selection and loading of the fatty acid chain are critical steps that determine the final structure and properties of the lipopeptide. google.com

General Amino Acid Metabolism and Pathways

Amino acid metabolism encompasses the biochemical processes for both the synthesis and breakdown of amino acids. While this compound is a non-proteinogenic amino acid incorporated via NRPS, the α-amino acids that form the peptide backbone of molecules like iturin A are subject to general metabolic pathways.

The synthesis of non-essential amino acids often involves intermediates from central metabolic pathways like glycolysis and the citric acid cycle. nih.gov For instance, several amino acids are derived from α-ketoacids through a process called transamination, where an amino group is transferred from another amino acid, commonly glutamate. This process requires the coenzyme pyridoxal (B1214274) phosphate (B84403) (derived from vitamin B6). nih.gov

The degradation of amino acids typically begins with the removal of the amino group, also often through transamination, to form a keto acid. The nitrogen is then channeled into the urea (B33335) cycle for excretion, while the carbon skeleton can be used for energy production, glucose synthesis, or the formation of fatty acids or ketone bodies. These fundamental pathways ensure a balanced supply of amino acids for protein synthesis and other metabolic needs while managing the disposal of excess nitrogen.

Mechanistic Insights into Biological Activity at the Molecular and Cellular Level

Molecular Basis of Antifungal Activity in Peptide Conjugates

Peptide conjugates incorporating 3-aminotetradecanoic acid and related fatty acids demonstrate potent antifungal activity, primarily by targeting and disrupting the fungal cell membrane. The lipophilic nature of the tetradecanoic acid tail is a key determinant of this activity.

The proposed mechanism involves the insertion of the fatty acid chain into the lipid bilayer of the fungal membrane. This insertion is facilitated by the hydrophobic interactions between the acyl chain of the lipopeptide and the lipid components of the membrane nih.govnih.gov. Once inserted, these lipopeptides can alter the membrane's integrity and function.

Studies on various lipopeptides have shown that the length of the fatty acid chain and the net charge of the peptide component are critical for their membrane-permeabilizing effects mdpi.com. For instance, syringomycins, which contain a 3-hydroxytetradecanoic acid tail, cause increased membrane permeability in Saccharomyces cerevisiae by altering the plasma membrane's electrical potential and proton efflux mdpi.com. The antifungal action is often cooperative, suggesting that the lipopeptides may oligomerize within the membrane to form pores or channels, leading to the leakage of essential cellular contents and ultimately cell death mdpi.comnih.gov.

The specificity of these lipopeptides for fungal membranes over mammalian membranes is attributed to differences in membrane composition. Fungal membranes are rich in specific lipids that are targeted by these compounds, whereas the presence of cholesterol in mammalian membranes may inhibit the lytic activity of some peptides nih.gov. The electrostatic interaction between cationic lipopeptides and the anionic surface of bacterial and fungal membranes also plays a significant role in their selective targeting nih.govnih.gov.

Role in Membrane Interactions and Permeability of Lipopeptides

Lipopeptides containing this compound exert their biological effects through direct interactions with cellular membranes, leading to increased permeability. The hydrophobic fatty acid tail anchors the molecule to the lipid bilayer, while the peptide moiety can then interact with membrane components or form structures that disrupt membrane integrity nih.govnih.gov.

The interaction process is often spontaneous and can be entropy-driven mdpi.com. Isothermal titration calorimetry studies have shown that the binding of lipopeptides to membranes is an exothermic process, driven by helix formation and insertion of the peptide into the membrane researchgate.net. This interaction can lead to a significant disruption of the membrane structure. For example, syringomycin treatment causes massive plasma membrane disruption in Geotrichum candidum mdpi.com.

The "carpet-like" model is one proposed mechanism where the lipopeptides accumulate on the membrane surface, and once a threshold concentration is reached, they disrupt the bilayer, possibly by forming micelles mdpi.com. Another model involves the formation of discrete pores or channels through the membrane, which allows for the leakage of ions and other small molecules mdpi.comnih.gov. The ability of these lipopeptides to induce leakage of entrapped markers from liposomes serves as experimental evidence for their membrane-permeabilizing capabilities mdpi.com.

Molecular dynamics simulations have provided further insights, showing that lipopeptides can readily enter the core of bacterial-like membranes mdpi.com. These simulations also reveal that the lipopeptides can cause lateral segregation of lipids, attracting anionic lipids and creating domains that may be more susceptible to disruption nih.gov.

Modulation of Oxidative Stress in Cellular Models by Related Aminotetradecanoic Acids

Certain aminotetradecanoic acids have demonstrated significant antioxidant properties, playing a role in the modulation of oxidative stress in cellular models. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products mdpi.com.

Free Radical Scavenging Mechanisms

A key mechanism by which aminotetradecanoic acids combat oxidative stress is through direct free radical scavenging. For example, 14-aminotetradecanoic acid has been shown to be a potent scavenger of physiologically relevant free radicals, including superoxide, hydroxyl, nitric oxide, and lipid peroxide radicals nih.gov. The efficiency of this scavenging activity is concentration-dependent and can occur at nanomolar concentrations nih.govsrbce.org.

The chemical structure of these amino fatty acids allows them to donate a hydrogen atom to a free radical, thereby neutralizing it and terminating the radical chain reaction. This direct antioxidant action helps to protect cellular components like DNA, proteins, and lipids from oxidative damage nih.gov.

Metal-Chelating Activity

Transition metals, such as iron and copper, can catalyze the formation of highly reactive hydroxyl radicals through Fenton-like reactions. Certain aminotetradecanoic acids exhibit metal-chelating activity, which is a form of secondary antioxidant activity nih.govsrbce.org. By binding to these metal ions, they prevent them from participating in redox cycling and the generation of free radicals aocs.org.

Cytoprotective Mechanisms Against Oxidative Stress-Inducing Xenobiotics

Aminotetradecanoic acids have also been shown to protect cells from the damaging effects of xenobiotics, which are foreign chemicals that can induce oxidative stress nih.govsrbce.org. The cytoprotective action of these compounds involves several mechanisms.

One important mechanism is the maintenance of intracellular levels of glutathione (GSH), a major endogenous antioxidant nih.govsrbce.org. By preserving the cellular GSH pool, these compounds enhance the cell's own defense system against oxidative damage. Furthermore, they directly scavenge ROS generated by xenobiotics and inhibit lipid peroxidation, a key process in cellular injury induced by oxidative stress nih.govsrbce.org. These actions help to restore the cellular redox balance and mitigate xenobiotic-induced cytotoxicity srbce.org.

Advanced Analytical and Characterization Methodologies

Spectroscopic Techniques for Structural Elucidation of Conjugates (e.g., NMR, Mass Spectrometry)

The conjugation of 3-aminotetradecanoic acid to other molecules necessitates powerful spectroscopic methods to confirm the identity and structure of the resulting products. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable tools in this regard.

Mass Spectrometry (MS) is a highly sensitive technique used to determine the molecular weight of the conjugate and to gain structural information through fragmentation analysis. Techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used to ionize the conjugate molecules. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of the molecule, further confirming its identity. Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected ion to produce a characteristic pattern of fragment ions. The analysis of these fragmentation patterns can reveal the sequence of amino acids in a peptide conjugate or the structure of the attached group. For β-peptides, characteristic fragmentation patterns, such as the elimination of ammonia (B1221849) from the N-terminus and retro-Mannich cleavage, can be observed, providing valuable structural insights nih.gov.

Below is a hypothetical data table illustrating the kind of data that would be obtained from NMR and MS analysis of a hypothetical conjugate, N-acetyl-3-aminotetradecanoic acid.

| Technique | Parameter | Observed Value | Interpretation |

| ¹H NMR | Chemical Shift (δ) | ~2.0 ppm (s, 3H) | Protons of the acetyl group |

| ~4.0 ppm (m, 1H) | Proton on the chiral carbon (C3) | ||

| ~2.3 ppm (t, 2H) | Protons on the carbon adjacent to the carboxyl group (C2) | ||

| ~0.9 ppm (t, 3H) | Protons of the terminal methyl group (C14) | ||

| ¹³C NMR | Chemical Shift (δ) | ~175 ppm | Carbonyl carbon of the carboxylic acid |

| ~170 ppm | Carbonyl carbon of the acetyl group | ||

| ~50 ppm | Chiral carbon (C3) | ||

| ~23 ppm | Methyl carbon of the acetyl group | ||

| ESI-MS | [M+H]⁺ | m/z 286.2373 | Corresponds to the protonated molecular ion of C₁₆H₃₁NO₃ |

| HRMS | Calculated Mass | 286.2377 | Confirms the elemental composition |

Stereochemical Assignment Methods (e.g., Advanced Marfey's Method, CD Spectroscopy)

The biological activity of chiral molecules like this compound is often dependent on their stereochemistry. Therefore, the unambiguous determination of the absolute configuration at the chiral center (C3) is critical.

Advanced Marfey's Method is a powerful and widely used technique for determining the absolute configuration of amino acids. researchgate.netspringernature.comnih.govsci-hub.box The method involves the derivatization of the amino acid with a chiral reagent, 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA), also known as Marfey's reagent, or its D-enantiomer. This reaction creates a pair of diastereomers that can be separated and quantified using reverse-phase high-performance liquid chromatography (RP-HPLC). nih.gov The elution order of the diastereomers is dependent on the stereochemistry of the original amino acid. By comparing the retention times of the derivatized this compound with those of derivatized D- and L-amino acid standards, the absolute configuration can be determined. The "advanced" version of this method often employs LC-MS for detection, which enhances sensitivity and allows for the analysis of complex samples without the need for authentic standards of unusual amino acids. researchgate.net

A typical workflow for the Advanced Marfey's Method is as follows:

Hydrolysis of the conjugate (if applicable) to release the free this compound.

Derivatization of the amino acid with L-FDAA and D-FDAA in separate reactions.

Analysis of the resulting diastereomers by RP-HPLC-UV or RP-HPLC-MS.

Comparison of the retention times to determine the elution order and assign the absolute configuration.

Circular Dichroism (CD) Spectroscopy is a spectroscopic technique that measures the differential absorption of left and right circularly polarized light by chiral molecules. This technique is particularly useful for studying the stereochemistry of molecules in solution. A chiral molecule will produce a characteristic CD spectrum with positive or negative peaks (Cotton effects) at specific wavelengths. Enantiomers will produce mirror-image CD spectra. While CD spectroscopy is extensively used to study the secondary structure of proteins, it can also be applied to smaller chiral molecules like this compound. The sign and magnitude of the Cotton effects can be compared to known compounds or to theoretical calculations to determine the absolute configuration.

| Method | Principle | Application to this compound | Expected Outcome |

| Advanced Marfey's Method | Formation of diastereomers with a chiral derivatizing agent (FDAA) followed by HPLC separation. | Derivatization of the amino group at C3 and analysis of the resulting diastereomers. | The retention time of the L-FDAA derivative of (R)-3-aminotetradecanoic acid will differ from that of the L-FDAA derivative of (S)-3-aminotetradecanoic acid, allowing for unambiguous assignment. |

| CD Spectroscopy | Differential absorption of circularly polarized light by a chiral molecule. | Measurement of the CD spectrum of an enantiomerically pure sample of this compound. | A characteristic spectrum with positive or negative Cotton effects, which can be used to assign the absolute configuration by comparison with standards or theoretical models. |

Chromatographic Techniques for Isolation and Purity Assessment (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone of modern analytical chemistry and is essential for both the purification of this compound and the assessment of its purity. hplc.eu

Isolation and Purification: Preparative HPLC is a powerful technique for isolating this compound from a reaction mixture or a natural source. Reversed-phase HPLC (RP-HPLC) is a commonly used mode for the purification of amino acids and their derivatives. In RP-HPLC, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol, often with an additive like trifluoroacetic acid). The separation is based on the differential partitioning of the analytes between the stationary and mobile phases, with more hydrophobic compounds being retained longer on the column. By collecting the fraction containing the peak corresponding to this compound, a highly purified sample can be obtained.

Purity Assessment: Analytical HPLC is used to determine the purity of a sample of this compound. A small amount of the sample is injected onto an analytical HPLC column, and the resulting chromatogram is recorded. A pure sample should ideally show a single, sharp peak. The presence of other peaks indicates the presence of impurities. The purity of the sample can be quantified by calculating the peak area of the main component relative to the total area of all peaks in the chromatogram. The choice of detector, such as a UV detector (if the molecule has a chromophore or is derivatized) or an evaporative light scattering detector (ELSD), is important for accurate quantification.

The following table provides an example of HPLC conditions that could be used for the analysis of this compound.

| Parameter | Condition |

| Column | Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |

| Mobile Phase B | 0.1% Trifluoroacetic acid in Acetonitrile |

| Gradient | 20% to 80% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm (for derivatized amino acid) or ELSD |

| Injection Volume | 10 µL |

Computational and Theoretical Investigations

Quantum Chemical Calculations of Molecular Reactivity Parameters for Derivatives

Quantum chemical calculations are fundamental in determining the electronic structure and reactivity of molecules. While specific quantum chemical studies focused solely on derivatives of 3-aminotetradecanoic acid are not extensively documented in the reviewed literature, the principles from studies on other amino acids can be extrapolated to understand how such analyses would be applied. researchgate.net These calculations, often employing Density Functional Theory (DFT), are used to compute a variety of molecular reactivity descriptors. researchgate.net

Key parameters derived from these calculations help in rationalizing the chemical behavior of molecules:

HOMO and LUMO Energies : The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of molecular stability and reactivity; a smaller gap suggests the molecule is more reactive.

Chemical Potential (μ) : This parameter measures the tendency of electrons to escape from a system.

Chemical Hardness (η) and Softness (S) : Hardness is a measure of resistance to change in electron distribution. Softer molecules are generally more reactive.

Electrophilicity Index (ω) : This descriptor quantifies the ability of a molecule to accept electrons.

These quantum mechanical methods could be used to analyze how modifications to the this compound structure, such as altering the chain length or introducing functional groups, would impact its reactivity and interaction capabilities within a larger molecule like iturin A. nih.govarxiv.org For instance, calculations could establish a reactivity order for a set of derivatives when interacting with biological nucleophiles. researchgate.net

Table 1: Key Molecular Reactivity Descriptors from Quantum Chemical Calculations

| Parameter | Description | Implication for Reactivity |

|---|---|---|

| HOMO-LUMO Gap (ΔE) | Energy difference between the highest occupied and lowest unoccupied molecular orbitals. | A smaller gap generally indicates higher reactivity. |

| Chemical Potential (μ) | The negative of electronegativity; describes the escaping tendency of electrons. | Influences charge transfer in reactions. |

| Chemical Hardness (η) | Measures the resistance to deformation of the electron cloud. | Harder molecules are less reactive. |

| Global Softness (S) | The reciprocal of chemical hardness. | Softer molecules are more reactive. |

| Electrophilicity Index (ω) | Describes the propensity of a species to accept electrons. | Higher values indicate a stronger electrophile. |

Molecular Dynamics Simulations for Binding Properties and Interactions

Molecular dynamics (MD) simulations are extensively used to study the dynamic behavior of molecules and their complexes, providing insights into binding mechanisms and stability. For this compound, these studies are typically conducted in the context of iturin A, the cyclic lipopeptide where it forms the crucial lipid tail. MD simulations have been instrumental in elucidating the interactions between iturin A and its biological targets. nih.govmdpi.com

Researchers have used molecular docking followed by MD simulations to investigate the binding of iturin A to various proteins. mdpi.comnih.gov For example, the interaction between iturin A and β-tubulin, a protein in plant pathogenic fungi, has been modeled. nih.govmdpi.com These simulations revealed that iturin A fits into a binding pocket, forming key hydrogen bonds with specific amino acid residues like Pro274 and Thr276. nih.govmdpi.com The stability of this binding is often assessed by monitoring the Root Mean Square Deviation (RMSD) of the complex over the simulation time; stable binding is indicated by low RMSD values. nih.govresearchgate.net

Similarly, MD simulations have been used to confirm the stable binding of iturin A to other targets, such as the enzyme MurA in Salmonella typhimurium and (1,3)-β-D-glucan synthase from Candida albicans. nih.govmdpi.comresearchgate.net These computational studies identify the crucial residues involved in the interaction and quantify the binding affinity through parameters like binding energy. researchgate.net The results consistently highlight that the lipophilic tail of iturin A (the this compound moiety) plays a critical role in anchoring the molecule to its target.

Table 2: Summary of Molecular Dynamics Simulation Findings for Iturin A Binding

| Target Protein | Interacting Residues | Binding Energy (kcal/mol) | Simulation Stability (RMSD) | Key Finding |

|---|---|---|---|---|

| β-tubulin | Pro274, Thr276, Glu27 | -7.2 | Low RMSD (0.10 - 0.15 nm) | Iturin A shows high binding affinity, suggesting it as a lead compound for antifungal agents. nih.govmdpi.com |

| (1,3)-β-D-glucan synthase | Not specified | -10.4 | Stable ligand conformation | Iturin A exhibits a significant binding affinity, indicating strong interaction. nih.govresearchgate.net |

| MurA | Not specified | Not specified | Stable binding confirmed | Demonstrates a strong inhibitory impact on the MurA protein, crucial for the bacterial cell wall synthesis. nih.govmdpi.com |

Conformational Analysis and Structure-Activity Relationship Modeling

Conformational analysis and Structure-Activity Relationship (SAR) studies are vital for understanding how the three-dimensional structure of a molecule relates to its biological activity and for designing more potent analogues. nih.gov For the iturin family of lipopeptides, SAR studies have emphasized the critical importance of the this compound component.

Computational and experimental studies have shown that both the lipophilic nature of the fatty acid chain and its stereochemistry are crucial for the antifungal activity of iturin A. nih.govresearchgate.net For instance, synthetic analogues where the natural (R)-configuration of the β-amino fatty acid was inverted to the (S)-configuration (epimer) resulted in a complete loss of bioactivity against Candida albicans and Fusarium graminearum. researchgate.net This highlights a strict stereochemical requirement for the interaction with its biological target. Furthermore, replacing the entire this compound moiety with a simpler structure like β-alanine also led to inactive compounds, demonstrating the necessity of the long alkyl side-chain for function. researchgate.net

Conformational studies, combining 2D-NMR spectroscopy and computational modeling, suggest that the peptide ring of iturin A is relatively rigid, while the amino acid side chains that interact with the solvent are more flexible. researchgate.net This structural arrangement is believed to be essential for its mechanism of action, which involves interaction with and disruption of fungal cell membranes. mdpi.com Quantitative Structure-Activity Relationship (QSAR) models and other computational approaches are employed to identify the specific structural features that enhance bioactivity, stability, and pharmacokinetic properties, thereby guiding the rational design of new, more effective iturin-based pharmaceuticals. nih.gov

Table 3: Structure-Activity Relationship Highlights for Iturin A Analogues

| Structural Modification | Effect on Antifungal Activity | Implication |

|---|---|---|

| Inversion of stereochemistry of the β-amino fatty acid (R to S) | Complete loss of bioactivity | The specific 3D orientation of the fatty acid is critical for target interaction. researchgate.net |

| Replacement of this compound with β-alanine | Complete loss of bioactivity | The lipophilic alkyl chain is essential for antifungal properties. researchgate.net |

| Synthesis of analogue with D-configuration of the amino fatty acid | Stronger antifungal properties than the L-configuration analogue | Stereochemistry of the lipid tail significantly influences bioactivity. nih.gov |

| Monofluorination of the alkyl chain | Bioactivity retained | Allows for the potential use as an NMR probe for mechanistic studies without compromising activity. researchgate.net |

Applications in Chemical Biology and Research Tool Development

Building Block for Complex Peptide Synthesis and Analog Design in Drug Discovery Research

3-Aminotetradecanoic acid, a β-amino acid with a 14-carbon aliphatic side chain, serves as a crucial and specialized building block in the synthesis of complex lipopeptides, most notably the iturin family of antifungal agents. nih.gov The iturins are cyclic heptapeptides produced by various strains of Bacillus subtilis and are characterized by a peptide ring linked to a β-amino fatty acid tail. nih.gov The challenging synthesis of this β-amino fatty acid component has historically been a barrier to the extensive study and development of iturin analogs. nih.gov

The (R)-enantiomer of this compound, often referred to as iturinic acid, is the specific isomer found in natural iturin A. researchgate.net Its incorporation is fundamental to the peptide's structure and potent biological activity against a range of pathogenic fungi. nih.govresearchgate.net In the field of drug discovery, the total chemical synthesis of iturin A and its analogs is a key strategy for developing novel, more potent antifungal drugs and for conducting structure-activity relationship (SAR) studies. nih.gov These synthetic efforts aim to overcome challenges like antifungal resistance and to improve the therapeutic properties of the natural compound. nih.gov

Modern solid-phase peptide synthesis (SPPS), particularly utilizing the base-sensitive 9-fluorenylmethoxycarbonyl (Fmoc) protecting group strategy, is the predominant method for assembling the linear peptide precursor of iturin analogs. researchgate.netnih.govnih.gov In this process, a suitably protected form of this compound is coupled as the N-terminal residue to the growing peptide chain, which is anchored to a solid resin support. researchgate.netchempep.com The inclusion of β-amino acids like this compound is known to confer increased resistance to degradation by proteases, a highly desirable characteristic for peptide-based drug candidates as it can enhance their metabolic stability and bioavailability. acs.orgnih.gov

The general workflow for synthesizing an iturin analog using this approach is outlined below.

| Step | Description | Key Reagents/Techniques |

|---|---|---|

| 1. Resin Preparation | The first α-amino acid of the peptide sequence is anchored to an insoluble polymer resin. | Fmoc-protected amino acid, solid support resin (e.g., Wang resin), coupling agents. |

| 2. Iterative Peptide Elongation | The peptide chain is built step-by-step through a repeated cycle of deprotection of the N-terminal Fmoc group and coupling of the next Fmoc-protected amino acid. | Piperidine (for Fmoc removal), Fmoc-amino acids, coupling reagents (e.g., HBTU, HATU). chempep.com |

| 3. Lipidation | Protected this compound is coupled to the N-terminus of the resin-bound peptide chain. | Fmoc- or Boc-protected this compound, coupling reagents. researchgate.net |

| 4. Cleavage and Deprotection | The completed linear lipopeptide is cleaved from the resin, and all side-chain protecting groups are removed. | Strong acid, typically Trifluoroacetic acid (TFA), with scavengers. nih.gov |

| 5. Cyclization | The linear precursor is cyclized in solution to form the final cyclic lipopeptide structure. | Macrolactamization reagents (e.g., DPPA - Diphenylphosphoryl azide). researchgate.net |

| 6. Purification | The final product is purified to isolate the desired analog. | High-Performance Liquid Chromatography (HPLC). |

By systematically replacing the α-amino acids in the peptide ring or modifying the length and structure of the this compound tail, researchers can generate libraries of novel analogs. nih.gov These analogs are then tested to evaluate how changes in stereochemistry and structure affect antifungal potency and target specificity. nih.gov

Development of Model Substrates for Biochemical Assays

The unique structure of this compound, as a β-amino acid, makes it and peptides derived from it valuable as potential model substrates for specialized biochemical assays. Specifically, they can be used to identify and characterize enzymes that recognize and process β-peptides, such as β-aminopeptidases. nih.govresearchgate.net These enzymes are of interest because their natural substrates are largely unknown, and they have potential applications as biocatalysts in the synthesis of enantiopure β-amino acids and β-peptides. nih.govresearchgate.net

The core principle of a biochemical assay is to use a specific substrate to measure the activity of an enzyme. For peptidases, this often involves a synthetic peptide that, when cleaved by the enzyme, releases a chromogenic or fluorogenic reporter molecule. The rate of reporter release is directly proportional to the enzyme's activity.

Peptides incorporating this compound can be synthesized and derivatized with a reporter group, such as p-nitroanilide (pNA), which is colorless when part of the peptide but turns yellow upon cleavage and release. Such a synthetic substrate could be used to screen for novel β-aminopeptidase activity in microbial extracts or to study the substrate specificity of known enzymes. The long aliphatic chain of this compound would make it a particularly useful tool for probing enzymes that may have a preference for lipophilic or lipopeptidic substrates.

Below is a table outlining the design of a hypothetical biochemical assay to screen for β-aminopeptidase activity using a model substrate containing this compound.

| Assay Component | Description and Purpose |

|---|---|

| Model Substrate | A synthetic di- or tri-peptide with this compound at the N-terminus, linked to a p-nitroanilide (pNA) reporter group. Example: (3-amino-tetradecanoyl)-Ala-pNA. |

| Enzyme Source | A purified β-aminopeptidase or a crude cell lysate from an organism being screened for such activity. |

| Buffer System | An aqueous buffer solution to maintain a constant pH optimal for the enzyme's activity. |

| Assay Procedure | The enzyme source is mixed with the model substrate in the buffer. The reaction is incubated for a set period at a controlled temperature. |

| Detection Method | A spectrophotometer is used to measure the increase in absorbance at 405 nm, which corresponds to the release of the yellow p-nitroaniline product. researchgate.net |

| Data Analysis | The rate of change in absorbance over time is used to calculate the enzyme's specific activity (e.g., in units of μmol of product formed per minute per mg of enzyme). |

Use in Studying Amino Acid Transport Systems (Principle of model substrate application)

This compound is a valuable research tool for studying the function and specificity of amino acid transport systems. nih.gov Amino acid transporters are membrane proteins that control the passage of amino acids into and out of cells, playing critical roles in cellular metabolism, signaling, and nutrition. nih.gov Understanding their substrate specificity is crucial for elucidating their physiological roles and for designing drugs that can hijack these transporters for targeted delivery. nih.gov

The principle of using a non-natural amino acid like this compound as a model substrate is to probe the structural and chemical requirements of a transporter's substrate binding site. Its distinct features—a β-amino group instead of the proteinogenic α-amino group, and a long, hydrophobic aliphatic chain—allow researchers to ask specific questions about a transporter's tolerance for backbone modifications and its affinity for lipophilic side chains.

The standard method for this type of study involves heterologous expression of the transporter in a model system, such as Xenopus laevis oocytes or specific cell lines, that has low background transport activity. nih.govnih.gov Researchers can then perform competitive uptake assays. In this technique, the ability of the transporter to import a known radiolabeled substrate (e.g., [³H]-Leucine) is measured in the presence and absence of the test compound (this compound).

If this compound binds to the transporter, it will compete with the radiolabeled substrate, leading to a decrease in radioactivity accumulation inside the cells. This would identify it as either a transported substrate or a non-transported inhibitor. nih.gov Further experiments, such as direct uptake studies with a radiolabeled version of this compound or electrophysiological measurements, can distinguish between these two possibilities. nih.gov This approach is particularly useful for characterizing transporters that handle large neutral amino acids, where the long fatty acid chain of this compound can probe the dimensions and hydrophobicity of the binding pocket. researchgate.net

The steps for characterizing a transporter using this principle are detailed in the following table.

| Step | Objective | Methodology |

|---|---|---|

| 1. Transporter Expression | To produce the target amino acid transporter in a controlled environment. | The cDNA encoding the transporter is injected into Xenopus oocytes or transfected into a suitable mammalian cell line (e.g., COS-7). nih.govresearchgate.net |

| 2. Substrate Uptake Assay | To measure the baseline transport activity. | The cells expressing the transporter are incubated with a known radiolabeled substrate of the transporter (e.g., [³H]-Leucine for a neutral amino acid transporter). |

| 3. Competitive Inhibition | To determine if this compound interacts with the transporter. | The uptake assay is repeated in the presence of various concentrations of this compound. A reduction in the uptake of the radiolabeled substrate indicates competition. |

| 4. Data Analysis | To quantify the affinity of the interaction. | The data is used to calculate an inhibition constant (IC₅₀ or Kᵢ), which represents the concentration of this compound required to inhibit 50% of the transport activity. |

| 5. Characterization | To determine if the compound is a substrate or a blocker. | Further experiments are conducted, such as attempting to measure the direct uptake of radiolabeled this compound or using voltage-clamp techniques to see if its binding induces a current (a hallmark of transport). nih.gov |

Future Research Directions and Unexplored Avenues

Elucidation of Novel Biosynthetic Pathways of Iturinic Acid and its Analogues

The biosynthesis of iturin A, a prominent member of the iturin family, is orchestrated by a large multienzyme complex encoded by the itu operon, which includes the genes ituD, ituA, ituB, and ituC. mdpi.com This non-ribosomal peptide synthetase (NRPS) machinery is responsible for the assembly of the peptide chain and the incorporation of the β-amino fatty acid. Fatty acids are known to be important precursors for the synthesis of iturin A. frontiersin.orgnih.gov

Genetic engineering has emerged as a powerful tool to enhance the production of iturin A. Strategies have focused on strengthening the fatty acid synthesis pathways, which has been shown to be an efficient approach to boost iturin A yield. frontiersin.orgnih.govnih.gov For instance, overexpression of key enzymes in fatty acid biosynthesis, such as acetyl-CoA carboxylase and ACP S-malonyltransferase, has led to a significant increase in iturin A production. frontiersin.orgnih.gov

Future research should aim to fully elucidate the enzymatic steps involved in the synthesis of 3-aminotetradecanoic acid itself and its various analogues, such as branched-chain variants. Identifying and characterizing the specific enzymes responsible for the amination at the beta-position of the fatty acid chain is a key missing piece of the puzzle. A deeper understanding of these pathways will open the door to metabolic engineering strategies for producing novel iturin analogues with tailored fatty acid moieties.

Table 1: Key Genes and Strategies in Iturin A Biosynthesis

| Gene/Strategy | Function/Approach | Impact on Iturin A Production |

| itu operon (ituD, ituA, ituB, ituC) | Encodes the non-ribosomal peptide synthetase (NRPS) complex for iturin A assembly. mdpi.com | Essential for biosynthesis. |

| Strengthening fatty acid synthesis | Overexpression of enzymes like acetyl-CoA carboxylase. frontiersin.orgnih.gov | Increased yield of iturin A. frontiersin.orgnih.govnih.gov |

| Genetic engineering of protease genes | Deletion of nonessential protease genes. | Significantly enhanced iturin A biosynthesis. |

| Enhancement of ATP supply | Optimization of cellular ATP levels. | Improved iturin A biosynthesis. |

| Promoter engineering | Replacement of the native promoter of the itu operon with a stronger promoter. | Increased iturin A synthesis. |

Rational Design of Next-Generation Lipopeptides with Enhanced Bioactivity

The structure of the fatty acid component of iturinic lipopeptides is a critical determinant of their biological activity. nih.gov The length, branching, and stereochemistry of the β-amino fatty acid chain significantly influence the antifungal potency of the entire molecule. nih.govresearchgate.net This structure-activity relationship provides a clear pathway for the rational design of next-generation lipopeptides with enhanced bioactivity.

Studies have shown that modifications to the fatty acid tail can lead to analogues with improved antifungal properties. For example, the synthesis of iturin A analogues with different fatty acid chain lengths has been a key area of investigation. mdpi.com Furthermore, the stereochemistry of the β-amino fatty acid has been demonstrated to be crucial; analogues with an inverted stereocenter at the β-carbon can lose all bioactivity. nih.gov

The development of robust synthetic routes to produce iturin A and its analogues is essential for these structure-activity relationship studies. researchgate.netnih.gov These synthetic approaches allow for the precise modification of the this compound moiety and the creation of a diverse library of novel lipopeptides. Future efforts in this area should focus on developing more efficient and scalable synthetic methods to accelerate the discovery of lipopeptides with superior antifungal efficacy and potentially reduced toxicity.

Advanced Mechanistic Studies at the Sub-Cellular and Proteomic Levels

The primary mode of action of iturin A is the disruption of the fungal cell membrane. nih.gov The lipopeptide interacts with the cytoplasmic membrane, leading to increased permeability, the formation of pores, and the leakage of essential intracellular components, ultimately causing cell death. nih.govmdpi.comnih.gov The hydrophobic fatty acid tail, this compound, plays a crucial role in this process by inserting into the lipid bilayer.

While the membrane-disrupting activity is well-documented, a more detailed understanding of the interactions at the sub-cellular and proteomic levels is needed. Advanced microscopic techniques can be employed to visualize the localization of iturin A within the fungal cell and to observe the precise morphological changes it induces in cellular organelles.

Proteomic studies have begun to shed light on the cellular response of fungi to iturin A treatment. These studies have revealed that iturin A can induce significant changes in the expression of proteins involved in key metabolic pathways, such as energy metabolism. mdpi.com For example, a proteomic analysis of Aspergillus niger exposed to iturin A showed differential expression of 310 proteins, with many being associated with energy metabolism. mdpi.com Furthermore, iturin A has been found to interact with specific intracellular proteins, suggesting that its mechanism of action may be more complex than simple membrane disruption. nih.gov Future research should employ sophisticated proteomic and metabolomic approaches to create a comprehensive map of the cellular pathways affected by iturinic lipopeptides containing this compound.

Exploration of Additional Biochemical Functions and Pathways

Currently, the known biochemical role of this compound is almost exclusively as a structural component of iturinic lipopeptides. However, the broader family of β-amino acids is known to possess a wide range of biological activities. nih.gov This suggests that this compound, or its metabolic precursors and derivatives, may have other, as-yet-undiscovered biochemical functions.

Future research should investigate the potential for this compound to participate in other metabolic pathways. This could involve searching for enzymes that can act on this compound, potentially leading to its degradation or conversion into other bioactive molecules. Exploring the metabolic fate of this compound when it is not incorporated into lipopeptides could reveal novel biological roles.

Furthermore, the potential for this compound itself to exhibit biological activity, independent of the full lipopeptide structure, is an intriguing avenue for investigation. While the lipopeptide structure is essential for its potent antifungal activity, the free fatty acid may possess more subtle signaling or regulatory functions within the producing organism or in its interactions with other microbes. Uncovering such functions would significantly broaden our understanding of the biochemical significance of this unique β-amino fatty acid.

Q & A

Q. What statistical approaches are suitable for analyzing clustered data in studies comparing this compound bioactivity across cell lines?

- Methodological Answer : Mixed-effects models account for intra-cell-line variability, while hierarchical clustering identifies bioactivity patterns. For dose-response studies, nonlinear regression (e.g., Hill equation) with bootstrapping quantifies EC₅₀ confidence intervals. Report p-values adjusted for multiple comparisons (e.g., Benjamini-Hochberg) .

Methodological Challenges & Solutions

Challenge : Poor solubility of this compound in aqueous buffers complicates in vitro assays.

- Solution : Use co-solvents (e.g., DMSO ≤1% v/v) or micellar systems (e.g., Triton X-100). Alternatively, synthesize methyl ester prodrugs to enhance solubility, followed by enzymatic hydrolysis in situ .

Challenge : Contradictory results in toxicity assays across studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.